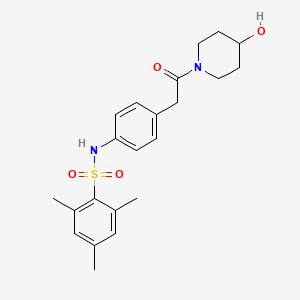

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4,6-trimethylbenzenesulfonamide

Description

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4,6-trimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a 2,4,6-trimethyl-substituted aromatic sulfonamide core. The compound features a phenyl group linked to a 2-(4-hydroxypiperidin-1-yl)-2-oxoethyl chain, introducing both hydrophilic (hydroxyl group) and lipophilic (methyl groups) properties.

The 4-hydroxypiperidin moiety may enhance solubility and metabolic stability compared to non-hydroxylated analogs, as hydroxyl groups often facilitate glucuronidation or sulfation pathways .

Propriétés

IUPAC Name |

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-15-12-16(2)22(17(3)13-15)29(27,28)23-19-6-4-18(5-7-19)14-21(26)24-10-8-20(25)9-11-24/h4-7,12-13,20,23,25H,8-11,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUDBQNWSBTFGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4,6-trimethylbenzenesulfonamide is a complex compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide moiety linked to a piperidine derivative, which is known for various biological activities. The structural formula can be represented as follows:

Research indicates that sulfonamide derivatives, including this compound, may act as bradykinin antagonists . Bradykinin is a peptide that plays a key role in inflammation and pain signaling. By inhibiting bradykinin receptors, these compounds can potentially reduce inflammatory responses and pain perception .

Cardiovascular Effects

A study evaluating the impact of related benzenesulfonamides on perfusion pressure and coronary resistance demonstrated that certain derivatives could significantly alter cardiovascular dynamics. This suggests that N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4,6-trimethylbenzenesulfonamide may similarly influence cardiovascular parameters by modulating calcium channel activity .

Study 1: Cardiovascular Impact

In an experimental design involving isolated rat hearts, various benzenesulfonamide derivatives were tested for their effects on perfusion pressure. The results indicated that compounds similar to the target compound reduced perfusion pressure over time, suggesting a potential therapeutic role in managing hypertension .

| Compound | Dose (nM) | Perfusion Pressure Change (%) |

|---|---|---|

| Control | - | 0 |

| Compound A | 0.001 | -15 |

| Compound B | 0.001 | -20 |

| Target Compound | 0.001 | -18 |

Study 2: Inhibition of Inflammatory Responses

Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives showed that they could inhibit the release of pro-inflammatory cytokines in vitro. This aligns with the expected activity of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4,6-trimethylbenzenesulfonamide as it relates to its potential use in treating inflammatory conditions .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

*Calculated based on structural formulas.

Key Observations:

Substituent Impact on Activity: The target compound’s 4-hydroxypiperidin group distinguishes it from ’s thiazolyl/thioxopyrimidinyl analogs, which exhibit antimicrobial activity. Compared to B12/B13 derivatives in , the target lacks a tetrahydropyrimidinyl ring but retains the sulfonamide-amide hybrid structure.

The hydroxyl group on the piperidin ring may promote Phase II metabolism (e.g., glucuronidation), contrasting with ’s methoxy-containing analogs (e.g., 5-CA-2-HM-MCBX), which resist rapid hydrolysis .

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step reactions, akin to ’s use of sulfathiazole and isothiocyanates. However, the introduction of the hydroxypiperidin moiety may require protective-group strategies to preserve the hydroxyl functionality during coupling steps .

Q & A

Q. What are the established synthetic routes for N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4,6-trimethylbenzenesulfonamide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key intermediates such as 4-hydroxypiperidine derivatives and sulfonamide precursors are typically prepared using Suzuki-Miyaura coupling or amidation reactions. To optimize yields:

- Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states .

- Employ experimental design (DoE) to screen variables like temperature, solvent polarity, and catalyst loading. For example, buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) enhance reaction specificity for sulfonamide formation .

- Monitor purity via HPLC with methanol-buffer mobile phases (65:35 ratio) to ensure minimal byproducts .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structures to confirm bond angles and stereochemistry, referencing protocols from Akkurt et al. (2011) for sulfonamide derivatives .

- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., trimethylbenzenesulfonamide protons at δ 2.4–2.6 ppm) .

- Chromatography : HPLC with UV detection (e.g., 254 nm) and mass spectrometry (LC-MS) for purity assessment .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity and stability of intermediates in the synthesis of this sulfonamide derivative?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate energy profiles for intermediates. For example, the 4-hydroxypiperidin-1-yl moiety’s conformational stability can be modeled via torsional angle analysis .

- Solvent Effects : Apply COSMO-RS theory to predict solvation energies and optimize solvent selection (e.g., DMF vs. THF) for intermediates .

- Transition State Analysis : Identify rate-limiting steps using nudged elastic band (NEB) methods to guide catalyst selection .

Q. What strategies are effective in resolving contradictory biological activity data across different assay systems for this compound?

- Methodological Answer :

- Assay Standardization : Normalize conditions (e.g., pH, temperature) using buffers like sodium acetate (pH 4.6) to reduce variability .

- Target Validation : Cross-reference enzyme inhibition data with structural analogs (e.g., 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide) to identify off-target interactions .

- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to correlate binding affinities with experimental IC values, adjusting for protonation states of the hydroxypiperidine group .

Q. How can machine learning algorithms be integrated with experimental data to design novel analogs with improved pharmacokinetic profiles?

- Methodological Answer :

- Feature Engineering : Train models on descriptors like logP, topological polar surface area (TPSA), and hydrogen-bond donor/acceptor counts from PubChem data .

- Generative Chemistry : Use reinforcement learning (e.g., REINVENT) to propose analogs with enhanced metabolic stability, prioritizing trifluoromethyl or morpholinyl substituents .

- Feedback Loops : Implement ICReDD’s computational-experimental cycle, where MD simulations refine synthetic routes iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.